N-Acetyl-3-hydroxy-L-tyrosine

Übersicht

Beschreibung

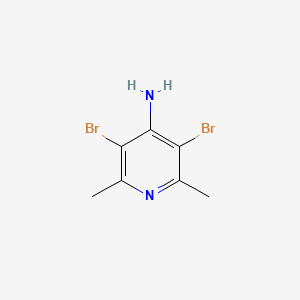

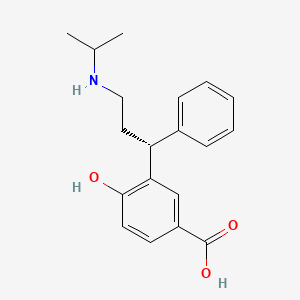

N-Acetyl-3-hydroxy-L-tyrosine , commonly referred to as NALT , is a modified form of the amino acid L-Tyrosine . L-Tyrosine serves as a crucial building block for protein synthesis in the human body. The addition of an acetyl group to L-Tyrosine enhances its solubility and stability, resulting in NALT being more bioavailable than its unmodified counterpart .

Wissenschaftliche Forschungsanwendungen

Chemical Influences on Tyrosine Phosphorylation

A study explored the chemistry of biological tyrosine phosphorylation, including acylation reactions with compounds like N-acetylimidazole. This research enhances our understanding of the chemical and enzymatic reactivities of tyrosine derivatives, which has implications in understanding biological processes involving tyrosine phosphorylation (Martin et al., 1990).

Reaction Dynamics in Biological Systems

Research has shown that reactions between nitrite and hypochlorous acid form intermediates capable of nitrating phenolic substrates like tyrosine. This study offers insights into the complex chemical interactions in biological systems, which could be relevant for understanding inflammation-mediated protein modification (Eiserich et al., 1996).

Site-Specific Protein Modification

A study introduced a tyrosine analogue, N-alpha-Fmoc-3-acetyl-L-tyrosine, for selective modification of proteins. This advancement provides a new method for labeling proteins of biological interest, important for structural and functional analysis (Tamilarasu et al., 2001).

Enzyme-Substrate Complex Studies

Research using N-acetyl-L-tyrosine semicarbazide and chymotrypsin demonstrated the application of nuclear magnetic resonance in studying enzyme-substrate reactions at equilibrium. This study helps in understanding the interaction dynamics in enzymatic processes (Robillard et al., 1974).

Tyrosine Metabolism in Insects

A study on insect metabolism revealed that tyrosine undergoes various transformations, leading to the formation of substances like N-acetyldopamine, important for understanding insect physiology and development (Sekeris & Karlson, 1962).

Wirkmechanismus

- Cognitive Enhancement : NALT has gained attention as a nootropic due to its role in cognitive function. It is believed to enhance alertness, focus, and attention .

- Stress Handling : In stressful situations (such as exposure to cold temperatures or prolonged work), L-Tyrosine, including NALT, may support cognitive performance .

Eigenschaften

IUPAC Name |

(2S)-2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCLHVKCJVVHLN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553855 | |

| Record name | N-Acetyl-3-hydroxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-hydroxy-L-tyrosine | |

CAS RN |

19641-90-8 | |

| Record name | N-Acetyl-3-hydroxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3049093.png)